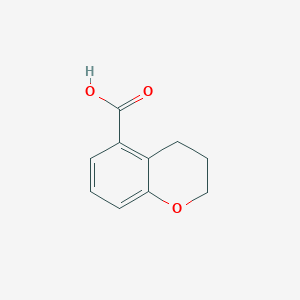Chroman-5-carboxylic acid
CAS No.: 209256-64-4
Cat. No.: VC5449360
Molecular Formula: C10H10O3
Molecular Weight: 178.187
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 209256-64-4 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.187 |
| IUPAC Name | 3,4-dihydro-2H-chromene-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) |
| Standard InChI Key | GOHXEALVTBUNGX-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC=C2OC1)C(=O)O |
Introduction
Structural Characterization of Chroman-5-Carboxylic Acid
Molecular Architecture
Chroman-5-carboxylic acid (IUPAC name: 3,4-dihydro-2H-chromene-5-carboxylic acid) comprises a benzopyran ring system with a carboxylic acid substituent at the 5-position. The molecular formula C₁₀H₁₀O₃ corresponds to a molecular weight of 178.18 g/mol . Its SMILES notation (C1CC2=C(C=CC=C2OC1)C(=O)O) and InChI key (GOHXEALVTBUNGX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The chroman core adopts a planar conformation, while the carboxylic acid group introduces polarity, influencing solubility and intermolecular interactions.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the gas-phase behavior of chroman-5-carboxylic acid adducts (Table 1) . The [M+H]+ ion exhibits a CCS of 134.9 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding.
Table 1: Predicted Collision Cross-Sections for Chroman-5-Carboxylic Acid Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.07027 | 134.9 |
| [M+Na]+ | 201.05221 | 147.4 |
| [M+NH₄]+ | 196.09681 | 143.7 |
| [M-H]- | 177.05571 | 138.1 |
The disparity between cationic and anionic CCS values (e.g., 134.9 Ų for [M+H]+ vs. 138.1 Ų for [M-H]-) reflects differences in charge distribution and solvation effects .
Synthetic Methodologies and Reaction Mechanisms
TiO₂-Mediated Photoredox Alkylation
Photochemical reactions employing TiO₂ and carboxylic acids under anaerobic conditions enable C–C bond formation with electron-deficient alkenes . Chroman-5-carboxylic acid derivatives undergo decarboxylation upon UV irradiation (λmax = 365 nm), generating alkoxyalkyl radicals that alkylate maleimides or participate in cascade cyclizations . For example, aryloxyacetic acids react with N-phenylmaleimide to yield pyrrolochromene derivatives alongside alkylated succinimides (Figure 1) .
Figure 1: Proposed Mechanism for TiO₂-Promoted Alkylation
-
Hole Capture: Carboxylate anions donate electrons to TiO₂, forming carboxyl radicals.
-
Decarboxylation: Radicals lose CO₂, generating alkyl radicals (R- ).
-
Alkylation: R- adds to alkenes (e.g., maleimides), forming C–C bonds.
-
Cyclization: Intramolecular radical recombination yields chroman or dihydrobenzofuran derivatives .
Deuterium labeling studies confirm TiO₂ surface hydroxyl groups participate in proton transfer, highlighting its dual role as catalyst and proton donor .
Radical Cascade Cyclizations
Metal-free syntheses leveraging ammonium persulfate (APS) as an oxidant facilitate carbamoylation of chroman-4-ones, a reaction pertinent to functionalizing chroman-5-carboxylic acid . Sulfate radical anions (SO₄⁻- ) abstract hydrogen from carboxamides, producing carbamoyl radicals that add to alkenes. Subsequent cyclization and oxidation yield chroman derivatives (Scheme 1) .
Scheme 1: Radical-Mediated Synthesis of Chroman Derivatives
-
Initiation: APS decomposes to SO₄⁻- , abstracting H- from carboxamide.
-
Radical Addition: Carbamoyl radical adds to alkene, forming intermediate B.
-
Cyclization: Radical B undergoes 5-exo-trig cyclization to oxygen radical C.
-
Rearrangement: 1,2-H shift generates benzyl radical D, oxidized to carbocation E.
-
Deprotonation: Aromatic stabilization yields chroman-4-one .
This method avoids transition metals, making it environmentally benign and suitable for pharmaceutical applications .
Functional Derivatives and Isotopologues
Deuterated analogs like delta-tocopherol-5-formyl-chroman-5-carboxylic acid-d3 (C₂₉H₄₅D₃O₄, MW 463.71) exemplify isotopologues used in metabolic tracing and NMR studies . The deuterium atoms at specific positions enhance spectral resolution, enabling precise tracking of chroman derivatives in biological systems .
Future Directions
The scarcity of literature on chroman-5-carboxylic acid underscores opportunities for research:
-
Biological Activity Screening: Testing against kinase or protease targets could reveal therapeutic potential.
-
Advanced Catalysis: Developing enantioselective syntheses using chiral TiO₂ or organocatalysts.
-
Materials Applications: Exploring its use in liquid crystals or polymers leveraging its rigid, polar structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume